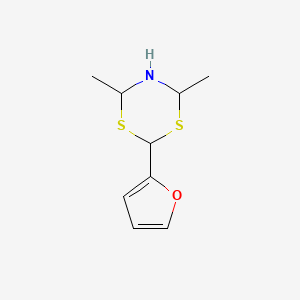
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane is a heterocyclic compound that features a furan ring fused with a dithiazinane ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane typically involves the reaction of furan derivatives with appropriate thiol and amine precursors under controlled conditions. One common method involves the cyclization of a furan-2-carbaldehyde derivative with a dithiol and a secondary amine in the presence of a catalyst. The reaction is usually carried out under reflux conditions in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and scale up the production process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: N-bromosuccinimide (NBS), halogenating agents; reactions are conducted in the presence of light or radical initiators.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Halogenated furan derivatives
Applications De Recherche Scientifique
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Dimethylfuran: A furan derivative with similar structural features but different functional groups.
2,5-Furandicarboxylic acid: Another furan-based compound with distinct chemical properties and applications.
Furfuryl alcohol: A furan derivative used in the production of resins and polymers.
Uniqueness
2-(Furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane is unique due to its dithiazinane ring, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other furan derivatives and expands its range of applications in various fields .
Propriétés
Numéro CAS |
142062-38-2 |
|---|---|
Formule moléculaire |
C9H13NOS2 |
Poids moléculaire |
215.3 g/mol |
Nom IUPAC |
2-(furan-2-yl)-4,6-dimethyl-1,3,5-dithiazinane |
InChI |
InChI=1S/C9H13NOS2/c1-6-10-7(2)13-9(12-6)8-4-3-5-11-8/h3-7,9-10H,1-2H3 |
Clé InChI |
ZTSXDSSDEDBOFX-UHFFFAOYSA-N |
SMILES canonique |
CC1NC(SC(S1)C2=CC=CO2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methyl-N-[4-(2,2,2-trifluoroethoxy)phenyl]aniline](/img/structure/B12559282.png)

![N-{6-[(6-Chloro-9-methylacridin-2-yl)oxy]hexyl}hypofluorous amide](/img/structure/B12559298.png)

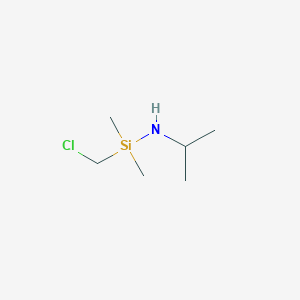

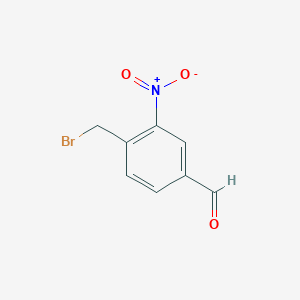
![3,3'-[Hexane-1,6-diylbis(oxymethylene)]bis(3-ethyloxetane)](/img/structure/B12559324.png)
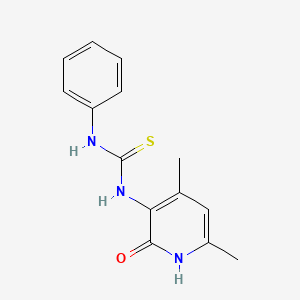
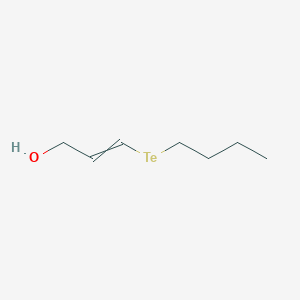
![Acetic acid;[4-(2-methyloxiran-2-yl)-7-oxabicyclo[4.1.0]heptan-1-yl]methanol](/img/structure/B12559333.png)
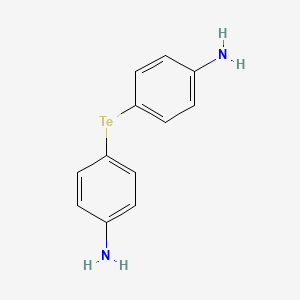
![2-Methyl-3-[(5-methylthiophen-2-yl)methyl]-1H-pyrrole](/img/structure/B12559341.png)

